molecular formula C6H12ClN3O2 B3095902 {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride CAS No. 1269199-19-0

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Cat. No.: B3095902
CAS No.: 1269199-19-0
M. Wt: 193.63
InChI Key: PQDHYTGLXFINSG-UHFFFAOYSA-N
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Description

Historical Evolution of Oxadiazole-Based Pharmacophores

The journey of 1,2,4-oxadiazoles in drug discovery began in the mid-20th century with the identification of quisqualic acid, a natural product containing this scaffold that demonstrated potent agonist activity at metabotropic glutamate receptors. Early synthetic efforts focused on exploiting the heterocycle’s metabolic stability compared to esters, leading to its adoption in antimicrobial agents during the 1970s. A pivotal advancement occurred in the 1990s when researchers recognized its ability to mimic peptide bonds while resisting enzymatic hydrolysis, enabling its use in protease inhibitors and CNS-targeted therapeutics.

Structural analyses revealed that the 1,2,4-oxadiazole core facilitates π-π stacking interactions with aromatic residues in enzyme active sites while its polarized N-O bond participates in hydrogen-bond networks. This dual functionality drove its incorporation into kinase inhibitors, exemplified by the development of AT-130 (a selective Src kinase inhibitor) in the early 2000s. Contemporary strategies employ computational modeling to optimize substituent patterns at the 3- and 5-positions, with dimethylaminomethyl and hydroxymethyl groups emerging as particularly effective for enhancing blood-brain barrier penetration and aqueous solubility, respectively.

A comparative analysis of key historical derivatives demonstrates this evolutionary trajectory:

Derivative Substituents Target Application Year Introduced
Quisqualic acid Natural amino acid sidechain Glutamate receptors 1965
Basic oxadiazole scaffold 3-Aryl, 5-alkyl Broad-spectrum antimicrobials 1978
AT-130 3-(4-Fluorophenyl), 5-amide Kinase inhibition 2003
Modern optimized derivatives Polar 3-/5-substituents CNS disorders, oncology 2020s

Table 1: Evolutionary timeline of 1,2,4-oxadiazole derivatives in medicinal chemistry

Role of {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol Derivatives in Heterocyclic Drug Discovery

The specific derivative {3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol hydrochloride exemplifies contemporary strategies in scaffold optimization. The dimethylaminomethyl group at position 3 enhances lipophilicity for CNS penetration while maintaining hydrogen-bond donor capacity through its methylamino moiety. At position 5, the hydroxymethyl group provides a handle for salt formation (as in the hydrochloride derivative) to improve crystallinity and aqueous solubility.

This derivative’s synthetic versatility enables multiple functionalization pathways:

  • Nucleophilic substitution at the hydroxymethyl oxygen for prodrug strategies
  • Coordination chemistry via the oxadiazole’s nitrogen atoms for metal-binding therapeutics
  • Schiff base formation using the dimethylamino group for targeted drug delivery systems

In Alzheimer’s disease research, derivatives of this compound have demonstrated dual inhibitory activity against acetylcholinesterase (IC~50~ = 2.3 µM) and monoamine oxidase B (IC~50~ = 4.7 µM), outperforming rivastigmine in in vitro models. Molecular dynamics simulations reveal that the dimethylaminomethyl group penetrates the acetylcholinesterase gorge, forming cation-π interactions with Trp86, while the oxadiazole oxygen hydrogen-bonds with Gly121.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-9(2)3-5-7-6(4-10)11-8-5;/h10H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDHYTGLXFINSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and oxadiazole derivatives, which are reacted in the presence of catalysts and solvents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology

In biological research, this compound is used to investigate its effects on different biological systems. It can act as a ligand in binding studies and is used in the development of new biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry

Industrially, this compound is used in the production of various chemical products. It serves as an intermediate in

Biological Activity

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride is a compound belonging to the oxadiazole family, which has been recognized for its diverse biological activities, particularly in anti-infective applications. This article synthesizes research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : [3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol hydrochloride
  • Molecular Formula : C₆H₁₂ClN₃O₂
  • Molecular Weight : 143.15 g/mol
  • CAS Number : 1269199-19-0

The compound features a dimethylamino group attached to an oxadiazole ring, which contributes to its biological properties.

Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anti-infective properties. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Cell Membrane Interaction : It can disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Modulation of Biochemical Pathways : The compound may interact with various biochemical pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

Pathogen Activity MIC (mg/mL)
Escherichia coliInhibitory0.0195
Bacillus mycoidesInhibitory0.0048
Candida albicansInhibitory0.0048

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

A recent study evaluated the efficacy of oxadiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds similar to this compound showed significant potency against multi-drug resistant strains:

  • Study Findings :
    • The compound exhibited selective inhibition against HDAC6, an important target in cancer therapy.
    • In vitro assays demonstrated an IC50 value of 0.531 μM against HDAC6 with no significant activity against other isoforms (HDAC1–4) .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the reaction of dimethylamine with suitable oxadiazole precursors under controlled conditions. Common methods include:

  • Controlled Reactions : Utilizing catalysts and solvents to optimize yield.
  • Industrial Production : Employing continuous flow reactors for large-scale synthesis while ensuring high purity through advanced purification techniques.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of the target compound and analogous 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride C₇H₁₃ClN₃O₂ ~193.6* -N(CH₃)₂ (position 3), -CH₂OH (position 5)
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride C₈H₇ClN₃O₂ 228.62 Pyridin-3-yl (position 3), -CH₂OH (position 5)
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C₆H₁₂ClN₃O 177.63 -CH₂CH₃ (position 3), -CH₂NHCH₃ (position 5)
{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride C₁₃H₁₈ClN₃O ~267.5 4-tert-Butylphenyl (position 3), -CH₂NH₂ (position 5)
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C₁₀H₁₂ClN₃O₂ 241.67 4-Methoxyphenyl (position 3), -CH₂NH₂ (position 5)
Key Observations:
  • Substituent Effects: Dimethylamino-Methyl Group: Enhances basicity and solubility in acidic environments (e.g., gastrointestinal tract) . Ethyl Group: Simplifies the structure, lowering molecular weight and lipophilicity (XLogP3 = 0.4) .
  • Molecular Weight : The target compound (~193.6 g/mol) is lighter than phenyl-substituted derivatives (e.g., 241.67–267.5 g/mol), which may favor better pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • The dimethylamino and hydroxymethyl groups in the target compound likely increase water solubility compared to phenyl-substituted analogs (e.g., ).
  • Lipophilicity (XLogP3) is expected to be lower than compounds with aromatic substituents, as seen in [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (XLogP3 = 0.4) .
Antimicrobial Activity:
  • 1,2,4-Oxadiazoles with polar substituents (e.g., -NH₂, -OH) show enhanced activity against Gram-negative bacteria due to improved membrane penetration .
  • The dimethylamino group may enhance binding to bacterial targets (e.g., efflux pumps) compared to non-polar groups like tert-butylphenyl .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride, and how can reaction conditions be optimized?

  • The compound is typically synthesized via condensation reactions to form the 1,2,4-oxadiazole ring, followed by functional group modifications. Key steps include:

  • Cyclization : Using hydroxylamine and nitrile precursors under acidic conditions to form the oxadiazole core .
  • Substituent introduction : The dimethylaminomethyl group is introduced via alkylation or reductive amination, often requiring anhydrous conditions and catalysts like palladium or nickel .
  • Hydrochloride salt formation : Achieved by treating the free base with HCl in ethanol or ether to improve stability and solubility .
    • Optimization strategies include adjusting pH, temperature (e.g., 60–80°C for cyclization), and solvent polarity. Green chemistry principles, such as using water as a solvent or microwave-assisted synthesis, can enhance yields (65–85%) and reduce side products .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • X-ray crystallography : The gold standard for confirming the oxadiazole ring geometry and substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving hydrogen-bonding interactions involving the oxadiazole oxygen and nitrogen atoms .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the dimethylamino group (δ ~2.2–2.5 ppm for N-CH₃) and methanol moiety (δ ~3.5–4.0 ppm for CH₂OH) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro screening :

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole ring’s hydrogen-bonding capacity .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Oxadiazole derivatives often show activity in the 10–50 µM range .

Advanced Research Questions

Q. How can structural modifications to the oxadiazole ring or substituents improve target selectivity in drug discovery?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., -CF₃ at the 3-position) enhance metabolic stability but may reduce solubility .
  • Aromatic substitutions (e.g., fluorophenyl or methoxyphenyl) improve lipophilicity and binding to hydrophobic pockets in enzymes .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) can predict interactions with targets like G-protein-coupled receptors (GPCRs) or DNA topoisomerases. QSAR models help correlate substituent properties (logP, polar surface area) with activity .

Q. What experimental approaches resolve contradictions in reported bioactivity data across similar oxadiazole derivatives?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may explain false negatives .
  • Crystallographic analysis : Compare ligand-bound vs. unbound protein structures to confirm binding modes and rule out assay artifacts .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • HPLC-MS monitoring : Track reaction progress and detect intermediates like open-chain amidoximes or uncyclized products .
  • Purification strategies : Use preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures to remove dimethylamine hydrochloride byproducts .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) to minimize side reactions during cyclization .

Methodological Guidance

Q. What strategies are effective for studying the compound’s pharmacokinetics in preclinical models?

  • ADME profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
  • Plasma stability : Incubate with rodent plasma and quantify degradation via LC-MS .
    • In vivo studies : Administer via intravenous/oral routes in rodents, with blood sampling at intervals (0–24 hrs) to calculate AUC and bioavailability .

Q. How can computational tools enhance the design of derivatives with improved potency?

  • Molecular dynamics simulations : Analyze ligand-protein binding stability over time (e.g., GROMACS) .
  • Free energy calculations : Use MM-PBSA to predict binding affinities for virtual screening .
  • Scaffold hopping : Replace the oxadiazole ring with isosteres (e.g., 1,3,4-thiadiazole) while retaining key hydrogen-bonding motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride
Reactant of Route 2
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{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.